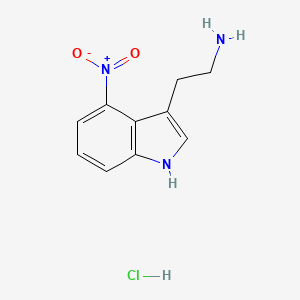

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride: is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the nitration of an indole precursor followed by the introduction of the ethanamine side chain. The general synthetic route can be summarized as follows:

Nitration of Indole: The indole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Formation of Ethanamine Side Chain: The nitrated indole is then reacted with an appropriate reagent, such as ethylene diamine, under controlled conditions to form the ethanamine side chain.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form various oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Oxidation: Potassium permanganate, chromium trioxide in acidic or basic medium.

Major Products

Reduction: 2-(4-Amino-1H-indol-3-yl)ethan-1-amine hydrochloride.

Substitution: Various substituted ethanamine derivatives.

Oxidation: Oxidized indole derivatives.

Applications De Recherche Scientifique

Neuropharmacology

Recent studies have indicated that compounds similar to 2-(4-nitro-1H-indol-3-yl)ethan-1-amine hydrochloride may exhibit neuroprotective properties. For instance, indole derivatives have been implicated in modulating neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. Research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Case studies have shown promising results in vitro against various cancer cell lines, warranting further investigation into its mechanism of action .

Anti-inflammatory Effects

Compounds with indole structures have been studied for their anti-inflammatory effects. The presence of the nitro group may enhance these properties, making this compound a candidate for developing new anti-inflammatory drugs .

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in the body:

Receptor Modulation

Research indicates that this compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling pathways, which could explain its potential therapeutic effects in neuropharmacology and cancer treatment .

Cellular Mechanisms

Studies have shown that the compound can induce oxidative stress in cancer cells, leading to increased apoptosis rates. This mechanism is crucial for its anticancer properties, as it selectively targets malignant cells while sparing normal cells .

Data Table: Summary of Applications

Neuroprotective Effects

A study published in Pharmacology Research demonstrated that indole derivatives similar to this compound improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic signaling pathways .

Anticancer Research

In vitro studies conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptamine: A naturally occurring indole derivative with a similar structure but lacking the nitro group.

Serotonin: A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position.

Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.

Uniqueness

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the nitro group at the 4-position, which imparts distinct chemical and biological properties

Activité Biologique

2-(4-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride, also known by its CAS number 1909319-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H12ClN3O2 |

| Molecular Weight | 241.68 g/mol |

| IUPAC Name | This compound |

| Purity | >95% |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. It exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound demonstrates bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, which are critical for bacterial growth and replication .

The mechanism through which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production.

- Disruption of Nucleic Acid Synthesis : It inhibits enzymes involved in nucleic acid synthesis, thereby preventing bacterial replication.

- Biofilm Formation Inhibition : The compound has shown moderate antibiofilm activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with biofilm inhibition concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .

Study on Antibiofilm Activity

A study focusing on the antibiofilm activity of various compounds including this compound revealed that it significantly reduced biofilm formation in Staphylococcus aureus and Enterococcus faecalis compared to standard antibiotics like ciprofloxacin. The results indicated that the compound could be a promising candidate for developing new antibiofilm agents .

Comparative Analysis with Other Compounds

In a comparative study involving several indole derivatives, this compound was found to outperform some traditional antibiotics in terms of both MIC values and biofilm inhibition effectiveness, suggesting its potential utility in treating infections caused by resistant strains .

Propriétés

IUPAC Name |

2-(4-nitro-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)13(14)15;/h1-3,6,12H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVZSDRRJWEQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.